(2,2'-Bipyridine)diiodonickel

Vue d'ensemble

Description

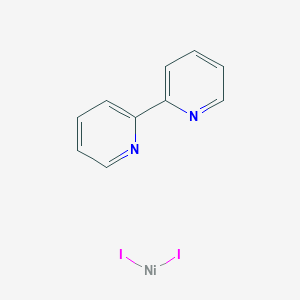

(2,2’-Bipyridine)diiodonickel is a coordination compound with the empirical formula C10H8I2N2Ni. It is known for its role as a catalyst in various chemical reactions, particularly in cross-electrophile coupling reactions. This compound is characterized by its ability to form stable complexes with nickel, making it a valuable reagent in synthetic chemistry .

Mécanisme D'action

Target of Action

The primary target of (2,2’-Bipyridine)diiodonickel is the cross-electrophile coupling of vinyl halides and alkyl halides . This compound acts as a catalyst in this process, facilitating the reaction without being consumed.

Mode of Action

As a catalyst, (2,2’-Bipyridine)diiodonickel interacts with its targets by accelerating the rate of the cross-electrophile coupling reaction . It does this by reducing the activation energy required for the reaction to proceed, leading to an increase in the reaction rate.

Biochemical Pathways

It’s known that it plays a crucial role in thesynthesis of tetrasubstituted alkenes via tandem metallacycle formation/cross-electrophile coupling .

Result of Action

The result of (2,2’-Bipyridine)diiodonickel’s action is the successful facilitation of the cross-electrophile coupling of vinyl halides and alkyl halides . This leads to the formation of new chemical compounds, specifically tetrasubstituted alkenes .

Analyse Biochimique

Biochemical Properties

The role of (2,2’-Bipyridine)diiodonickel in biochemical reactions is primarily as a catalyst. It facilitates the cross-electrophile coupling of vinyl halides and alkyl halides

Molecular Mechanism

The molecular mechanism of action of (2,2’-Bipyridine)diiodonickel is related to its role as a catalyst. It likely exerts its effects at the molecular level by facilitating the cross-electrophile coupling of vinyl halides and alkyl halides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(2,2’-Bipyridine)diiodonickel can be synthesized through the reaction of nickel(II) iodide with 2,2’-bipyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of nickel(II) iodide and 2,2’-bipyridine in a solvent such as acetonitrile or ethanol, followed by heating the mixture to facilitate the formation of the complex .

Industrial Production Methods

While specific industrial production methods for (2,2’-Bipyridine)diiodonickel are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with potential scaling up of the reaction conditions to accommodate larger quantities. The use of automated reactors and controlled environments ensures consistency and purity in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

(2,2’-Bipyridine)diiodonickel primarily undergoes cross-electrophile coupling reactions. These reactions involve the coupling of vinyl halides and alkyl halides to form tetrasubstituted alkenes. The compound acts as a catalyst, facilitating the formation of carbon-carbon bonds under mild conditions .

Common Reagents and Conditions

Common reagents used in reactions involving (2,2’-Bipyridine)diiodonickel include vinyl halides, alkyl halides, and reducing agents such as zinc or magnesium. The reactions are typically carried out in solvents like tetrahydrofuran or dimethylformamide, under inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions catalyzed by (2,2’-Bipyridine)diiodonickel are tetrasubstituted alkenes. These products are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

(2,2’-Bipyridine)diiodonickel has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

(2,2’-Bipyridine)nickel(II) dichloride: Similar in structure but uses chloride ions instead of iodide.

(4,4’-Dimethyl-2,2’-bipyridine)nickel(II) dichloride: Features methyl groups on the bipyridine ligand, affecting its reactivity and stability.

Uniqueness

(2,2’-Bipyridine)diiodonickel is unique due to its specific use of iodide ions, which can influence the compound’s reactivity and the types of reactions it can catalyze. The presence of iodide ions can enhance the compound’s ability to participate in cross-electrophile coupling reactions, making it a valuable catalyst in synthetic chemistry .

Activité Biologique

(2,2'-Bipyridine)diiodonickel, a coordination compound featuring the bipyridine ligand, has garnered attention for its potential biological applications due to the unique properties imparted by both the bipyridine moiety and the nickel center. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be represented by the formula NiI₂(bpy), where bpy stands for 2,2'-bipyridine. The compound exhibits a square planar geometry typical of nickel(II) complexes, which enhances its stability and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activities of this compound are influenced by several factors:

- Antimicrobial Activity : Research indicates that bipyridine derivatives possess significant antimicrobial properties. The presence of iodine in this complex may enhance its efficacy against various pathogens due to iodine's known antimicrobial effects .

- Antitumor Potential : Studies have shown that nickel complexes can exhibit cytotoxic effects on cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS) upon cellular uptake, leading to oxidative stress and subsequent apoptosis in tumor cells .

- Immunomodulatory Effects : Some bipyridine compounds have been noted for their ability to modulate immune responses. This activity could be attributed to their interaction with immune cell signaling pathways .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate efficacy compared to standard antibiotics .

Case Study 2: Antitumor Activity

In vitro assays on human breast cancer cells revealed that this compound induced apoptosis with an IC50 value of 15 µM. Mechanistic studies suggested that the compound activates caspase pathways and increases ROS levels within the cells .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in organic solvents but limited water solubility. This characteristic may affect its bioavailability and distribution within biological systems. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Propriétés

IUPAC Name |

diiodonickel;2-pyridin-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGEUKJJFSILG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.[Ni](I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8I2N2Ni | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319574 | |

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59448-25-8 | |

| Record name | (2,2'-Bipyridine)diiodonickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.